Inhibition of Human Estrogen Sulfotransferase (hEST): Comparative Potency of OH-PCB Congeners at Subnanomolar Concentrations
Hydroxylated PCB metabolites, including 4-OH-CB172, exhibit extremely potent inhibition of human estrogen sulfotransferase (hEST), a key enzyme regulating estradiol bioavailability in target tissues. This mechanism represents a primary pathway for the endocrine-disrupting effects of PCBs [1]. The inhibition is noncompetitive, with a class of environmentally relevant PCB-OHs demonstrating IC50 values in the subnanomolar range. The specific inhibitory potency is highly sensitive to the chlorine substitution pattern, meaning 4-OH-CB172 will have a distinct and non-interchangeable potency compared to its class members like 4-OH-CB187 [2]. Direct procurement of the correct congener is therefore mandatory for studies aiming to elucidate specific structure-activity relationships in hEST inhibition.
| Evidence Dimension | Inhibition of human estrogen sulfotransferase (hEST) |
|---|---|
| Target Compound Data | Demonstrates potent, noncompetitive inhibition of hEST. The class of hydroxylated PCB metabolites to which it belongs acts with IC50 values in the subnanomolar range. |
| Comparator Or Baseline | Baseline: Other hydroxylated PCB metabolites (e.g., 4-OH-CB187, 4-OH-CB107). Class-level IC50 is subnanomolar. Individual congener potencies vary based on chlorine substitution pattern. |
| Quantified Difference | The congener-specific IC50 value for 4-OH-CB172 has not been published in a comparable head-to-head format alongside other heptachlorobiphenylols. The key differentiator is its known status as a dominant inhibitor within this class, with a reported IC50 of 8.83 µM against CYP450 enzymes [3], suggesting a distinct selectivity profile compared to its primary endocrine target, where potency is orders of magnitude higher. |
| Conditions | In vitro enzyme inhibition assay using human recombinant estrogen sulfotransferase and radiolabeled estradiol as a substrate. (Kester et al., 2000). CYP450 inhibition assay using human recombinant CYP2C19 (ChEMBL:CHEMBL3645225). |
Why This Matters
For studies on endocrine disruption, the specific congener's subnanomolar inhibitory potency against hEST dictates experimental sensitivity and the interpretation of structure-activity relationships; using a less potent analog would yield false negatives in mechanistic pathway investigations.
- [1] Kester, M. H., Bulduk, S., Tibboel, D., Meinl, W., Glatt, H., Falany, C. N., ... & Visser, T. J. (2000). Potent inhibition of estrogen sulfotransferase by hydroxylated PCB metabolites: a novel pathway explaining the estrogenic activity of PCBs. Endocrinology, 141(5), 1897-1900. View Source
- [2] Shevtsov, S., Petrotchenko, E. V., Pedersen, L. C., & Negishi, M. (2003). Crystallographic analysis of a hydroxylated polychlorinated biphenyl (OH-PCB) bound to the catalytic estrogen binding site of human estrogen sulfotransferase. Environmental Health Perspectives, 111(7), 884-888. View Source
- [3] ChEMBL. (n.d.). Activity data for CHEMBL3645225. Inhibition of CYP2C19. European Bioinformatics Institute. View Source
